molecular formula C14H21NO2 B515122 1,3-Di-tert-butyl-5-nitrobenzene CAS No. 38896-15-0

1,3-Di-tert-butyl-5-nitrobenzene

Cat. No.: B515122
CAS No.: 38896-15-0
M. Wt: 235.32g/mol
InChI Key: LUYJFRAXBOUNPV-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-nitrobenzene is an organic compound with the molecular formula C14H21NO2. It is a derivative of benzene, where two tert-butyl groups and one nitro group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butyl-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-ditert-butylbenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position .

Industrial Production Methods

In industrial settings, the production of 1,3-ditert-butyl-5-nitrobenzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,3-Ditert-butyl-5-aminobenzene.

    Oxidation: Various oxidized derivatives depending on the conditions.

Mechanism of Action

The mechanism of action of 1,3-ditert-butyl-5-nitrobenzene involves its interactions with molecular targets through its nitro and tert-butyl groups. The nitro group can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Di-tert-butyl-5-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of 1,3-ditert-butyl-5-nitrobenzene lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

1,3-ditert-butyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYJFRAXBOUNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345939
Record name 3,5-Di-tert-butylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38896-15-0
Record name 3,5-Di-tert-butylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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